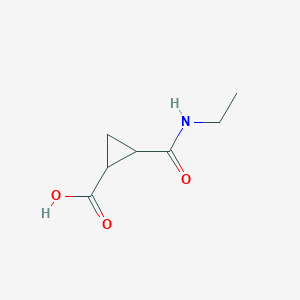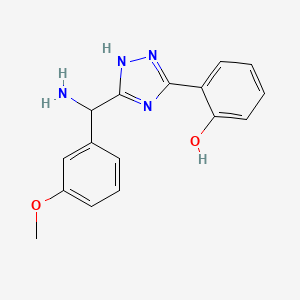![molecular formula C12H9N3S B12116031 Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- CAS No. 62638-73-7](/img/structure/B12116031.png)
Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Phenylthiazolo[4,5-c]pyridin-2-amin beinhaltet typischerweise die Annellierung eines Thiazolrings an ein Pyridinderivat. Eine gängige Methode beinhaltet die Reaktion von 3-Brom-N-[4-chlor-5H-1,2,3-dithiazol-5-yliden]pyridin-2-amin mit Kupferiodid in trockenem Pyridin unter Mikrowellenbestrahlung . Dieses Verfahren ist effizient und liefert das gewünschte Produkt in guten Mengen.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz der Mikrowellen-gestützten Synthese lässt sich für industrielle Anwendungen hochskalieren und bietet eine schnelle und effiziente Methode zur Herstellung großer Mengen der Verbindung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Phenylthiazolo[4,5-c]pyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Aminogruppe unter geeigneten Bedingungen durch andere Nucleophile substituiert werden kann.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazolring einführen können.
Wissenschaftliche Forschungsanwendungen
N-Phenylthiazolo[4,5-c]pyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Phenylthiazolo[4,5-c]pyridin-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel beruht seine inhibitorische Wirkung auf die Phosphoinositid-3-Kinase auf seiner Fähigkeit, an das aktive Zentrum der Kinase zu binden und die Phosphorylierung nachgeschalteter Zielstrukturen zu verhindern . Diese Interaktion stört wichtige Signalwege, die an Zellwachstum und -überleben beteiligt sind, was es zu einem potenziellen Antikrebsmittel macht.
Wirkmechanismus
The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- involves its interaction with specific molecular targets. For instance, its inhibitory effect on phosphoinositide 3-kinase is due to its ability to bind to the kinase’s active site, preventing the phosphorylation of downstream targets . This interaction disrupts key signaling pathways involved in cell growth and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolo[4,5-d]pyrimidin-7(6H)-one: Diese Verbindungen weisen ebenfalls ein kondensiertes Thiazol- und Pyridinringsystem auf und wurden auf ihre Antikrebs-Eigenschaften untersucht.
Thiazolo[5,4-b]pyridin-Derivate: Bekannt für ihre inhibitorische Aktivität gegen Phosphoinositid-3-Kinase, ähnlich wie N-Phenylthiazolo[4,5-c]pyridin-2-amin.
Einzigartigkeit
N-Phenylthiazolo[4,5-c]pyridin-2-amin zeichnet sich durch seine spezifische Strukturkonfiguration aus, die ihm einzigartige elektronische Eigenschaften und Reaktivität verleiht.
Eigenschaften
CAS-Nummer |
62638-73-7 |
|---|---|
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
N-phenyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15) |
InChI-Schlüssel |
UJCNKYFPVLVTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)




![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)

![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)
![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

